L-丙氨酸-2-13C,15N

描述

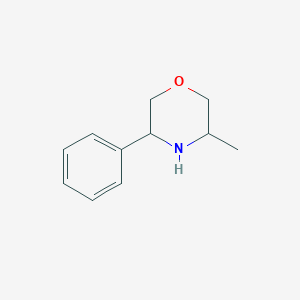

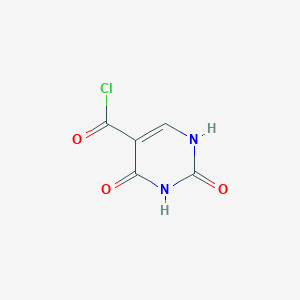

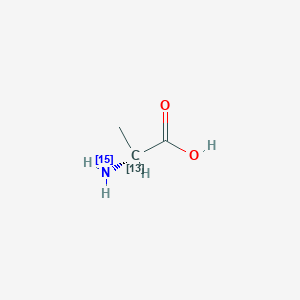

L-Alanine-2-13C,15N is a variant of the L-Alanine amino acid where the second carbon atom is Carbon-13 and the nitrogen atom is Nitrogen-15 . L-Alanine is a non-essential amino acid involved in sugar and acid metabolism, increases immunity, and provides energy for muscle tissue, brain, and the central nervous system .

Molecular Structure Analysis

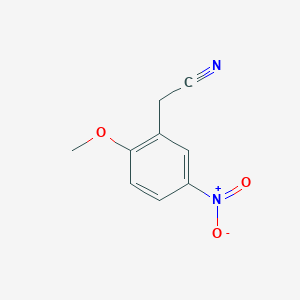

The molecular structure of L-Alanine-2-13C,15N is represented by the linear formula: CH3¹³CH(¹⁵NH2)CO2H . The molecular weight is 91.08 .Physical and Chemical Properties Analysis

L-Alanine-2-13C,15N is a solid substance . The melting point is 314.5 °C (dec.) (lit.) .科学研究应用

生物分子核磁共振波谱

L-丙氨酸-2-13C,15N: 广泛应用于生物分子核磁共振 (核磁共振) 波谱 。这项技术使研究人员能够研究溶液中生物大分子的结构、动力学和相互作用。用13C 和 15N进行同位素标记可以观察蛋白质、核酸和其他复杂分子中的特定原子,从而有助于深入了解其三维结构以及它们所经历的变化。

代谢通量分析

该化合物在代谢通量分析 (MFA) 中至关重要 ,该方法用于确定细胞内代谢反应的速率。通过跟踪13C 和 15N同位素在代谢网络中的路径,研究人员可以深入了解细胞代谢及其对不同条件或疾病的反应。

蛋白质合成研究

在蛋白质组学领域,This compound 作为研究蛋白质合成和周转的重要示踪剂 。可以量化标记的丙氨酸掺入新合成的蛋白质中,提供有关蛋白质动力学以及各种刺激对蛋白质表达的影响的有价值数据。

酶机制阐明

科学家使用This compound 来研究酶机制 。通过将标记的化合物掺入底物或酶活性位点,研究人员可以跟踪酶促反应期间特定原子的运动,从而阐明酶的催化过程。

药物开发和药代动力学

标记的丙氨酸也用于药物开发中,以研究新药的药代动力学 。它可以用来标记药物或其代谢物,从而可以监测药物在体内的吸收、分布、代谢和排泄。

农业研究

在农业研究中,This compound 用于研究植物中的固氮和同化作用 。可以跟踪15N 在植物氨基酸中的吸收和掺入,从而深入了解氮利用效率以及丙氨酸在植物代谢中的作用。

食品科学

在食品科学中,这种化合物有助于了解与食品发酵过程相关的代谢途径 。通过跟踪标记的丙氨酸在各种途径中的流动,研究人员可以优化发酵条件以增强风味特性或营养成分。

环境微生物学

最后,This compound 在环境微生物学中得到应用 。它可以用来研究不同生态系统中微生物的代谢活动,特别是参与生物修复过程的微生物,方法是跟踪碳和氮在微生物群落中的流动。

作用机制

Target of Action

L-Alanine-2-13C,15N, also known as (2R)-2-(15N)azanyl(213C)propanoic acid, is a non-essential amino acid . It primarily targets muscle tissue, the brain, and the central nervous system . These targets play crucial roles in various metabolic functions, including sugar and acid metabolism, immunity enhancement, and energy provision .

Mode of Action

The compound interacts with its targets by participating in their metabolic processes. As a non-essential amino acid, it is involved in sugar and acid metabolism, which provides energy for muscle tissue, the brain, and the central nervous system . The specific interactions and resulting changes depend on the metabolic pathways involved, which are discussed in the next section.

Biochemical Pathways

L-Alanine-2-13C,15N is involved in several biochemical pathways. Its primary role is in protein synthesis, where it contributes to the formation of proteins that are essential for various biological functions . It also plays a role in the glucose-alanine cycle, which allows the body to regulate blood sugar levels . The downstream effects of these pathways include increased immunity and energy provision for muscle tissue, the brain, and the central nervous system .

Pharmacokinetics

As a non-essential amino acid, it is likely that it is readily absorbed and distributed throughout the body, metabolized in various tissues (particularly the liver), and excreted in the urine

Result of Action

The molecular and cellular effects of L-Alanine-2-13C,15N’s action are primarily related to its role in metabolism. By participating in sugar and acid metabolism, it helps to provide energy for muscle tissue, the brain, and the central nervous system . It also contributes to protein synthesis, which has wide-ranging effects on cellular function .

Action Environment

The action, efficacy, and stability of L-Alanine-2-13C,15N can be influenced by various environmental factors. For example, the presence of other amino acids can affect its absorption and metabolism . Additionally, factors such as pH and temperature could potentially affect its stability.

安全和危害

生化分析

Biochemical Properties

L-Alanine-2-13C,15N plays an important role in protein synthesis and other metabolic functions . It is involved in sugar and acid metabolism, increases immunity, and provides energy for muscle tissue, brain, and the central nervous system . The isotopic labeling allows for precise tracking and analysis of alanine in living systems, which can provide important insights into cellular function and metabolism .

Cellular Effects

The effects of L-Alanine-2-13C,15N on various types of cells and cellular processes are largely dependent on its role in protein synthesis and metabolism . It influences cell function by providing energy for muscle tissue, brain, and the central nervous system

Molecular Mechanism

The molecular mechanism of L-Alanine-2-13C,15N is primarily related to its role in protein synthesis and metabolism It exerts its effects at the molecular level through its involvement in various biochemical reactions

Metabolic Pathways

L-Alanine-2-13C,15N is involved in various metabolic pathways, particularly those related to protein synthesis and metabolism

属性

IUPAC Name |

(2R)-2-(15N)azanyl(213C)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7NO2/c1-2(4)3(5)6/h2H,4H2,1H3,(H,5,6)/t2-/m1/s1/i2+1,4+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNAYBMKLOCPYGJ-GMWHYDPQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[13C@H](C(=O)O)[15NH2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10480394 | |

| Record name | L-Alanine-2-13C,15N | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10480394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

91.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

285977-86-8 | |

| Record name | L-Alanine-2-13C,15N | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10480394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。